molecular formula C20H14F3N3OS B12131341 (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12131341
M. Wt: 401.4 g/mol
InChI Key: IZYULPXOEHKUGZ-YVLHZVERSA-N
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Description

The compound (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, an indole moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Addition of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a nucleophilic substitution reaction using a trifluoromethyl-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-[(1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(fluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Uniqueness

The presence of the trifluoromethyl group in (2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to similar compounds without this group.

Properties

Molecular Formula

C20H14F3N3OS

Molecular Weight

401.4 g/mol

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H14F3N3OS/c1-26-11-12(13-6-2-5-9-16(13)26)10-17-18(27)25-19(28-17)24-15-8-4-3-7-14(15)20(21,22)23/h2-11H,1H3,(H,24,25,27)/b17-10-

InChI Key

IZYULPXOEHKUGZ-YVLHZVERSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4C(F)(F)F)S3

Origin of Product

United States

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